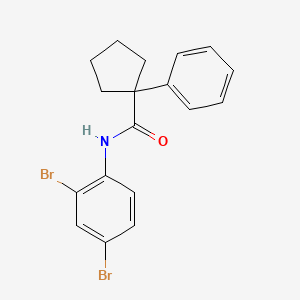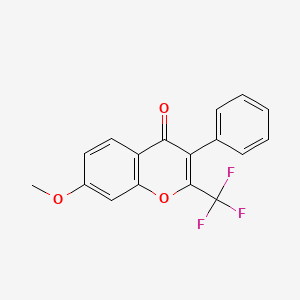
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as resorcinol and phenylacetic acid derivatives.
Friedel-Crafts Acylation: Resorcinol undergoes Friedel-Crafts acylation with phenylacetic acid derivatives in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·Et2O) to form the intermediate isoflavones.
Cyclization: The isoflavones are then cyclized to form the chromen-4-one core structure.
Methoxylation: The chromen-4-one intermediate is subjected to methoxylation using methyl iodide (MeI) as the alkylating agent to introduce the methoxy group at the 7th position.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 2nd position using a suitable trifluoromethylating reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylpyrazole: Known for its antibacterial activity.
4,5-Diphenylisoxazole: Exhibits antimicrobial properties.
Uniqueness
7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c1-22-11-7-8-12-13(9-11)23-16(17(18,19)20)14(15(12)21)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEKTSYTGAHIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)
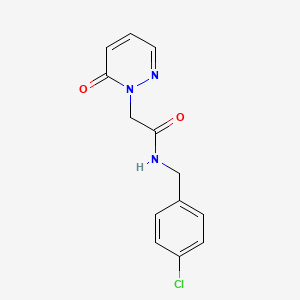
![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)
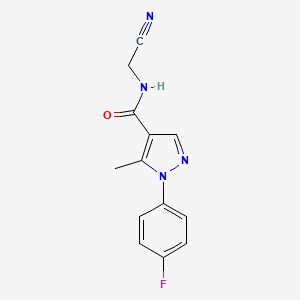
![6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2521982.png)
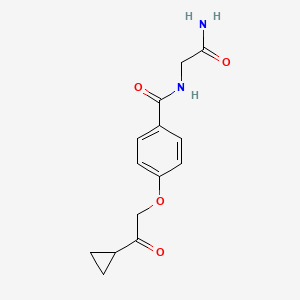
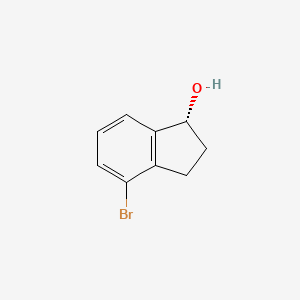
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
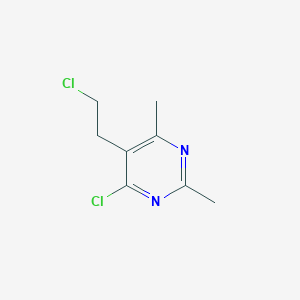

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
